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molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No. B099980
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
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Patent
US04767657

Procedure details

Separately, 3.0 l of an aqueous 10% (v/v) calcium chloride solution was placed into a 20 l reactor equipped with a stirrer and 11.3 l of an aqueous 5% (w/v) sodium terephthalate solution was added with stirring. The precipitated calcium terephthalate trihydrate was collected by solid-liquid separation and heated for 2 hours at 200° C. to convert into the anhydrous salt. The resulting particles were plates of 2 to 4μ in thickness and 10 to 30μ in maximum diameter. A portion of the calcium terephthalate was ground on a ball mill for 1 hour, dispersed in ethylene glycol to form a 10% (w/v) slurry and classified through a centrifugal classifier of Kokusan type to obtain bulk anhydrous calcium terephthalate having an average diameter of 2.0μ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2:2].[Cl-].[C:4]([O-:15])(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1.[Na+].[Na+]>>[C:4]([O-:15])(=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1.[Ca+2:2] |f:0.1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
sodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The precipitated calcium terephthalate trihydrate was collected by solid-liquid separation
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
dispersed in ethylene glycol
CUSTOM
Type
CUSTOM
Details
to form a 10% (w/v) slurry

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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